2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine chemical properties
2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine chemical properties
Topic: 2-Phenyl-1-(1H-tetrazol-5-yl)ethylamine: Chemical Properties, Synthesis, and Bioisosteric Applications Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
2-Phenyl-1-(1H-tetrazol-5-yl)ethylamine (also known as 5-(1-amino-2-phenylethyl)-1H-tetrazole) is a critical peptidomimetic scaffold in medicinal chemistry. It serves as the tetrazole bioisostere of phenylalanine , where the carboxylic acid moiety of the amino acid is replaced by a 5-substituted tetrazole ring.
This substitution is a fundamental strategy in rational drug design to enhance metabolic stability, improve bioavailability, and increase lipophilicity while retaining the electrostatic and hydrogen-bonding profile of the parent carboxylate. This guide details the physicochemical properties, validated synthetic protocols, and structural logic behind its application in GPCR ligand and enzyme inhibitor design.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
The transition from a carboxylic acid to a tetrazole fundamentally alters the physicochemical landscape of the molecule while preserving biological recognition.
Structural Specifications
| Property | Specification |
| IUPAC Name | 1-(1H-Tetrazol-5-yl)-2-phenylethanamine |
| Common Name | Phenylalanine Tetrazole Bioisostere (Phe-Tet) |
| Molecular Formula | C₉H₁₁N₅ |
| Molecular Weight | 189.22 g/mol |
| Chiral Center | Carbon-1 (Analogous to the |
| H-Bond Donors | 2 (Amine NH₂, Tetrazole NH) |
| H-Bond Acceptors | 4 (Tetrazole nitrogens) |
Physicochemical Profile (Bioisosteric Comparison)
The following table contrasts the tetrazole derivative with its parent amino acid, Phenylalanine.
| Parameter | Phenylalanine (Parent) | Tetrazole Analog (Target) | Impact on Drug Design |
| Acidic Group | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN₄H) | Tetrazole is a non-classical isostere.[1][2] |
| pKa (Acid) | ~2.2 (COOH) | ~4.5 – 4.9 (Tetrazole NH) | Tetrazole is slightly less acidic but still ionized (anionic) at physiological pH (7.4). |
| Lipophilicity (LogP) | -1.38 | ~ -0.5 to 0.2 (Predicted) | Tetrazole anions are generally more lipophilic than carboxylate anions, aiding membrane permeability. |
| Planarity | Planar (Carboxyl) | Planar (Tetrazole) | Both groups are planar, but the tetrazole ring is bulkier, occupying more steric volume. |
| Metabolic Stability | Low (Glucuronidation, Decarboxylation) | High | Tetrazoles are highly resistant to proteases and metabolic hydrolysis. |
Part 2: Synthesis Protocol
Objective: Synthesize (S)-2-phenyl-1-(1H-tetrazol-5-yl)ethylamine from (S)-Phenylalanine. Rationale: Direct transformation of the carboxylic acid is difficult. The most robust pathway involves converting the amide to a nitrile, followed by a [2+3] cycloaddition with an azide source.
Pathway Visualization
Caption: Step-wise synthesis of the phenylalanine tetrazole bioisostere preserving stereochemistry.
Detailed Methodology
Step 1: Amide Formation
-
Reagents: Boc-L-Phe-OH (1.0 eq), Isobutyl chloroformate (IBC, 1.1 eq), N-Methylmorpholine (NMM, 1.1 eq), Ammonia (25% aq. or gas).
-
Protocol: Dissolve Boc-Phe-OH in THF at -15°C. Add NMM followed by IBC to form the mixed anhydride. Stir for 15 min. Add ammonia solution.[3][2][4]
-
Checkpoint: The reaction is complete when the starting acid disappears (TLC). The product, Boc-Phe-NH₂, is a white solid.
Step 2: Dehydration to Nitrile (The Critical Intermediate)
-
Reagents: Boc-Phe-NH₂, Trifluoroacetic anhydride (TFAA, 1.2 eq), Pyridine (2.5 eq).
-
Protocol: Dissolve amide in dry DCM at 0°C. Add pyridine, then dropwise add TFAA. The reaction dehydrates the primary amide to a nitrile (-CN).
-
Mechanism: TFAA activates the amide oxygen, followed by elimination.
-
Purification: Silica gel chromatography (Hexane/EtOAc). Product: Boc-amino nitrile.
Step 3: Tetrazole Formation ([2+3] Cycloaddition)
-
Reagents: Boc-Phe-Nitrile, Sodium Azide (NaN₃, 1.5 eq), Zinc Bromide (ZnBr₂, 1.0 eq).
-
Solvent: Water/Isopropanol (2:1) or DMF (traditional).
-
Safety Note: Azide Hazard. Use a blast shield. Do not acidify the solution while azide is present (forms explosive HN₃).
-
Protocol:
-
Dissolve nitrile and ZnBr₂ in the solvent.
-
Add NaN₃.[2]
-
Heat to reflux (or 100°C in sealed vessel) for 12–24 hours.
-
Workup: Cool to RT. Add dilute HCl (carefully, in fume hood) to pH 2 to protonate the tetrazole (Tet-H). Extract with EtOAc.
-
-
Why Zinc? Zn(II) acts as a Lewis acid catalyst, activating the nitrile towards azide attack, significantly lowering the activation energy compared to uncatalyzed thermal cycloaddition.
Step 4: Deprotection
-
Reagents: 4M HCl in Dioxane.
-
Protocol: Stir the Boc-protected tetrazole in HCl/Dioxane at RT for 2 hours.
-
Isolation: Evaporate solvent. The product is isolated as the hydrochloride salt: 2-phenyl-1-(1H-tetrazol-5-yl)ethylamine hydrochloride.
Part 3: Biological Applications & Mechanism
Bioisosteric Logic
The tetrazole ring mimics the carboxylate group in two key ways:
-
Electrostatics: At physiological pH, the tetrazole is deprotonated (Tetrazolate anion), presenting a negative charge distribution similar to a carboxylate anion, allowing interaction with cationic residues (e.g., Arginine, Lysine) in receptor binding pockets.
-
Metabolic Shielding: Unlike carboxylates, which are targets for Phase II conjugation (glucuronidation), tetrazoles are largely resistant to metabolic degradation, prolonging the drug's half-life (
).
Signaling & Interaction Pathway
This scaffold is often used in Angiotensin II Receptor Blockers (ARBs) and Enkephalinase inhibitors.
Caption: Molecular recognition interactions of the tetrazole-phenylalanine scaffold within a receptor binding pocket.
Part 4: Safety & Handling
-
Explosive Potential: Sodium azide (NaN₃) and heavy metal azides are shock-sensitive. When using ZnBr₂/NaN₃, ensure no heavy metals (Pb, Hg) are present in waste lines. Quench azides with excess sodium nitrite/sulfuric acid or specific commercial quenchers before disposal.
-
Toxicity: The final tetrazole compound is generally less toxic than the reagents used to make it, but standard PPE (gloves, goggles, lab coat) is mandatory.
References
-
Herr, R. J. (2002).[5] "5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods." Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. Link
-
Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. Link
-
Himo, F., et al. (2002).[5] "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles." Journal of the American Chemical Society, 124(41), 12210–12216. Link
